Tanshindiol B
Overview
Description
Mechanism of Action
Target of Action
Tanshindiol B, a naphthaquinone diterpene, primarily targets the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and is often associated with cancer when dysregulated .
Mode of Action
This compound inhibits the activity of EZH2 . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression. The exact nature of the interaction between this compound and EZH2 is still under investigation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone methylation pathway . By inhibiting EZH2, this compound can alter the methylation status of histones, which can lead to changes in gene expression. These changes can have downstream effects on various cellular processes, including cell growth and differentiation .
Result of Action
This compound has been shown to inhibit the growth of glioblastoma multiforme (GBM) cells . This is likely due to its inhibition of EZH2, leading to changes in gene expression that inhibit cell growth .
Biochemical Analysis
Biochemical Properties
Tanshindiol B plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme nicotinamide adenine dinucleotide phosphate quinone oxidoreductase 1 (NQO1). This compound induces NQO1-dependent necrosis, a form of cell death distinct from apoptosis. This interaction is significant as it highlights the compound’s potential in targeting cancer cells that are resistant to apoptosis . Additionally, this compound has been shown to inhibit the activity of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase involved in gene silencing and cancer progression .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound induces cell death through oxidative stress-mediated necrosis rather than apoptosis . This is particularly important in glioblastoma multiforme (GBM) cells, where this compound inhibits cell growth by inducing NQO1-dependent necrosis . Furthermore, this compound has been observed to influence cell signaling pathways, including the inhibition of EZH2, which affects gene expression and cellular metabolism . These effects underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of EZH2, leading to a reduction in histone methylation and subsequent changes in gene expression . This inhibition of EZH2 disrupts the gene silencing mechanisms that are often upregulated in cancer cells, thereby promoting cell death. Additionally, this compound induces oxidative stress within cells, leading to the activation of NQO1 and the subsequent induction of necrosis . These molecular interactions highlight the compound’s multifaceted approach to exerting its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound can lead to increased oxidative stress and potential cytotoxicity in cells . These temporal effects are essential considerations for the compound’s application in therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and induce cell death without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including increased oxidative stress and potential damage to healthy tissues . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for this compound to maximize its efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The compound is synthesized through the mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate pathway, which are responsible for the production of diterpenoids . This compound interacts with various enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the production and therapeutic application of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is essential for this compound to exert its effects on cellular processes, including the induction of necrosis and inhibition of EZH2 . Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Tanshindiol B involves a concise and efficient approach from a ubiquitous ene intermediate. This intermediate is derived from Tanshinol B, synthesized in 50% overall yield over three steps using an ultrasound-promoted cycloaddition as a key step . The synthesis process is more step-economic compared to previously reported strategies, greatly improving synthetic efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, focusing on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: Tanshindiol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce dihydro derivatives.
Scientific Research Applications
Tanshindiol B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying norditerpenoid quinones and their reactivity.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Comparison with Similar Compounds
Tanshindiol B is unique among the tanshinones due to its specific structural features and pharmacological activities. Similar compounds include:
- Tanshinone I
- Tanshinone IIA
- Tanshinone IIB
- Cryptotanshinone
These compounds share similar core structures but differ in their functional groups and specific activities . This compound stands out for its potent inhibitory effects on certain enzymes and its potential therapeutic applications in cardiovascular and cancer treatments.
Properties
IUPAC Name |
(6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKDBIDPGKCZJS-KPZWWZAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H]([C@]4(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317754 | |
Record name | Tanshindiol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97465-70-8 | |
Record name | Tanshindiol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97465-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tanshindiol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tanshindiol B in the context of traditional medicine?
A1: this compound is a bioactive compound found in Salvia miltiorrhiza Bunge, a plant commonly known as Dan Shen in traditional Chinese medicine. This plant has a long history of use in treating heart disease. []
Q2: How is this compound synthesized in the laboratory?
A2: this compound can be synthesized using the Diels-Alder reaction. This involves reacting 3-methyl-4,5-benzofurandione with specifically substituted vinylcyclohexenes. The use of ultrasound significantly enhances the efficiency of this reaction and favors the formation of the naturally occurring isomer of this compound. [, , ]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, a more recent approach utilizes a ubiquitous ene intermediate derived from (±)-tanshinol B to synthesize (±)-Tanshindiol B in just 1-2 steps. This method boasts improved efficiency compared to previous strategies. []
Q4: What biological activity has been observed for this compound?
A4: Research suggests that this compound may play a role in protecting the heart from damage following periods of oxygen deprivation (hypoxia). Specifically, it has shown promise in improving the recovery of cardiac contractile force after reoxygenation in isolated rat hearts. [] Additionally, the stereochemistry of the diol group in this compound influences its inhibitory activity against EZH2, an enzyme involved in gene regulation. []
Q5: How does the structure of this compound relate to its activity?
A5: While this compound demonstrates promising bioactivity, research suggests that the specific arrangement of its diol group plays a crucial role in its ability to inhibit EZH2. Further investigations are needed to fully understand the structure-activity relationships of this compound. []
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